molecular formula C9H15N3O3 B2608293 Tert-butyl N-[(3-amino-1,2-oxazol-5-yl)methyl]carbamate CAS No. 2229488-54-2

Tert-butyl N-[(3-amino-1,2-oxazol-5-yl)methyl]carbamate

Cat. No. B2608293
M. Wt: 213.237
InChI Key: UMXWFJPNNHNPFN-UHFFFAOYSA-N
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Description

“Tert-butyl N-[(3-amino-1,2-oxazol-5-yl)methyl]carbamate” is a complex organic compound. It likely contains an oxazole ring, which is a five-membered ring containing one oxygen atom and one nitrogen atom . The “tert-butyl” and “carbamate” groups are common in organic chemistry, with the former being a type of alkyl group and the latter being derived from carbamic acid .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the oxazole ring and various functional groups. Oxazole is a five-membered heterocyclic compound with one oxygen and one nitrogen atom .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Oxazole derivatives have been found to exhibit a wide range of biological activities, which could influence their reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on its specific structure. For instance, oxazoles are typically stable liquids at room temperature with a boiling point around 69 °C .

Scientific Research Applications

Synthesis and Chemical Transformations

Tert-butyl N-[(3-amino-1,2-oxazol-5-yl)methyl]carbamate is involved in various synthesis processes and chemical transformations. For instance, it is used as an intermediate in the synthesis of biologically active compounds, such as omisertinib (AZD9291), through a rapid synthetic method involving acylation, nucleophilic substitution, and reduction (Zhao et al., 2017). Additionally, its derivatives, such as oxazolidinones, are produced by intramolecular nucleophilic attack in certain reactions, highlighting its role in heterocyclic chemistry (Agami et al., 1993).

Catalysis and Reaction Efficiency

In the field of catalysis, this compound plays a significant role. Indium(III) halides, for instance, have been shown to efficiently catalyze the N-tert-butoxycarbonylation of amines with this compound under solvent-free conditions, leading to the formation of N-tert-butyl-carbamates in excellent yields (Chankeshwara & Chakraborti, 2006). Such applications underscore its importance in enhancing reaction efficiency and selectivity in organic synthesis.

Structural and Molecular Studies

Structural and molecular studies often involve tert-butyl N-[(3-amino-1,2-oxazol-5-yl)methyl]carbamate. For example, its crystal structure has been analyzed in various studies to understand the molecular interactions and bonding patterns, as seen in works focusing on carbamate derivatives (Das et al., 2016). These studies contribute significantly to the field of crystallography and molecular design.

Medicinal Chemistry and Drug Design

In medicinal chemistry, tert-butyl N-[(3-amino-1,2-oxazol-5-yl)methyl]carbamate serves as a key intermediate in the design and synthesis of various pharmaceutical compounds. Its role in the synthesis of tert-butyl carbazate and subsequent antimicrobial activities illustrates its potential in drug discovery (Ghoneim & Mohamed, 2013).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the wide range of biological activities exhibited by oxazole derivatives, this compound could have potential uses in medicinal chemistry .

properties

IUPAC Name

tert-butyl N-[(3-amino-1,2-oxazol-5-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O3/c1-9(2,3)14-8(13)11-5-6-4-7(10)12-15-6/h4H,5H2,1-3H3,(H2,10,12)(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMXWFJPNNHNPFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=NO1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-[(3-amino-1,2-oxazol-5-yl)methyl]carbamate

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